3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole
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Overview
Description
Indole and thiophene are both very important classes of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They are key components in many pharmacologically active compounds and have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of indole and thiophene derivatives is a topic of interest for medicinal chemists . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . Indole is also a heterocyclic compound, known as benzopyrrole, which contains a benzenoid nucleus .Chemical Reactions Analysis
The chemical reactions involving indole and thiophene derivatives are diverse and complex. They are used in the synthesis of a wide range of compounds with various biological activities .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and spectral characterization of novel compounds involving thiazole and thiophene groups. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds including thiazole and thiophene rings through spectral methods and density functional theory calculations. These studies provide insights into the structural and electronic properties of such compounds, which can be crucial for understanding their reactivity and potential applications in various fields, such as materials science and drug discovery (Shahana & Yardily, 2020).
Pharmacokinetics and Metabolism
Another area of research focuses on the pharmacokinetics and metabolism of compounds with indole and methanone groups. Ahn et al. (2011) studied the biotransformation and in vivo pharmacokinetics of a novel indole compound, I-387, demonstrating its metabolic stability and distribution across various tissues in animal models. This type of research is fundamental for the development of new therapeutic agents, as it provides essential information on how drugs are processed in the body (Ahn et al., 2011).
Potential Biological Activities
Molecular docking studies have been utilized to explore the potential biological activities of compounds with thiophene and thiazole moieties. Shahana and Yardily's (2020) work includes docking studies to predict the antibacterial activity of synthesized compounds. Such studies can identify promising candidates for further development into antibacterial agents by indicating how these compounds might interact with bacterial enzymes or receptors (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
It is known that both thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can bind to multiple receptors , which could lead to a variety of biological effects. Similarly, thiophene derivatives have been shown to exhibit a variety of pharmacological properties .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene and indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by thiophene and indole derivatives , it is likely that this compound could have various molecular and cellular effects.
Future Directions
The future research directions in the field of indole and thiophene derivatives involve the synthesis and characterization of novel moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists who aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
1H-indol-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(14-12-19-15-5-2-1-4-13(14)15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYLDQNECPTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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